3-Hydroxybutane-1,2,3-tricarboxylate
Description
Historical Context of Methylcitrate Cycle Discovery and Characterization
The journey to understanding the role of 3-hydroxybutane-1,2,3-tricarboxylate is intrinsically linked to the discovery of the methylcitrate cycle. An intermediate of this cycle, 2-methylisocitric acid, was first synthesized in a laboratory setting as a mixture of four isomers as early as 1886. wikipedia.org However, the biological pathway itself remained unknown for nearly a century.
The first elucidation of the methylcitrate cycle came in 1973 from studies in fungi, although a complete understanding was not yet achieved. wikipedia.org Initially, the cycle was believed to be exclusive to fungal species such as Candida lipolytica and Aspergillus nidulans. wikipedia.org This perception changed in 1999 when research revealed the presence of the methylcitrate cycle in bacteria, including common species like Salmonella enterica and Escherichia coli. wikipedia.org This discovery broadened the known metabolic capabilities of bacteria and highlighted the cycle's importance across different microbial kingdoms.
Subsequent research has focused on the enzymes that catalyze the steps of the cycle. Key enzymes such as methylcitrate synthase, methylcitrate dehydratase, and 2-methylisocitrate lyase have been identified and characterized, revealing the molecular machinery responsible for the conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679). wikipedia.org The identification of the prp gene cluster, which encodes the enzymes for propionate (B1217596) metabolism, was a significant milestone in understanding the genetic basis of this pathway. wikipedia.org
Significance in Central Metabolism and Anaplerotic Reactions
The methylcitrate cycle and its central compound, this compound, play a vital role in the central metabolism of many organisms, particularly in the processing of propionyl-CoA. wikipedia.orgmdpi.com Propionyl-CoA is a potentially toxic metabolite that can accumulate from the breakdown of odd-chain fatty acids and certain amino acids. mdpi.comresearcher.life The methylcitrate cycle provides a mechanism to convert this three-carbon unit into pyruvate and succinate, which can then enter mainstream metabolic pathways like the tricarboxylic acid (TCA) cycle. wikipedia.orgmdpi.com
The significance of this pathway extends beyond detoxification. It is closely interconnected with the TCA cycle and the glyoxylate (B1226380) cycle, sharing common intermediates and enzymes. wikipedia.orgmdpi.com For instance, oxaloacetate, a starting substrate for the methylcitrate cycle, is supplied by the TCA and glyoxylate cycles. wikipedia.org In turn, the succinate produced by the methylcitrate cycle can replenish the TCA cycle, highlighting a key anaplerotic function. wikipedia.org
Anaplerotic reactions are essential for replenishing the intermediates of the TCA cycle that are drawn off for biosynthetic processes. wikipedia.orgbritannica.com The methylcitrate cycle serves an anaplerotic role by feeding succinate into the TCA cycle, thereby maintaining its function in energy production and the provision of precursors for biosynthesis. wikipedia.org This is particularly crucial for organisms growing on substrates that generate propionyl-CoA. Without this anaplerotic input, the TCA cycle would be depleted of its intermediates, leading to metabolic arrest. Studies have shown that impairment of the methylcitrate cycle can lead to the accumulation of toxic intermediates and disrupt cellular respiration. mdpi.comnih.gov
Table 1: Key Enzymes of the Methylcitrate Cycle
| Enzyme | Abbreviation | Function in the Methylcitrate Cycle |
|---|---|---|
| Methylcitrate Synthase | MCS | Condenses propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate. wikipedia.orgmdpi.com |
| Methylcitrate Dehydratase | MCD | Catalyzes the dehydration of 2-methylcitrate to 2-methyl-cis-aconitate. mdpi.com |
| Aconitase | Acn | Catalyzes the hydration of 2-methyl-cis-aconitate to 2-methylisocitrate. mdpi.com |
| 2-Methylisocitrate Lyase | MCL | Cleaves 2-methylisocitrate into pyruvate and succinate. wikipedia.orgmdpi.com |
Stereochemical Considerations and Isomeric Forms of this compound
The biological activity of this compound is highly dependent on its stereochemistry. The molecule has two chiral centers, giving rise to four possible stereoisomers. The specific isomer involved in the primary pathway of the methylcitrate cycle is (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate , also known as (2S,3R)-2-methylisocitrate. nih.govenzyme-database.orgebi.ac.uk
Enzymes of the methylcitrate cycle exhibit a high degree of stereospecificity. For instance, reports on 2-methylcitrate synthases from various species indicate that they typically produce the (2S,3S) isomer of 2-methylcitrate. ebi.ac.uk However, some enzymes in the pathway can act on multiple isomers. For example, the MmgE enzyme from Bacillus subtilis is a non-stereospecific 2-methylcitrate dehydratase that can dehydrate at least two of the four diastereomers of 2-methylcitrate. ebi.ac.uk
The nomenclature of these isomers can be complex and is often a source of confusion in the literature. The different stereoisomers arise from the spatial arrangement of the hydroxyl and carboxyl groups around the chiral carbon atoms.
Table 2: Isomeric Forms of 3-Hydroxybutane-1,2,3-tricarboxylic Acid
| Isomer Name | ChEBI ID | Stereochemistry |
|---|---|---|
| (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | CHEBI:15607 | (2S,3R) |
| (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid | - | (2S,3S) |
| (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid | - | (2R,3S) |
| (2R,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid | - | (2R,3R) |
Note: The table lists the primary stereoisomer found in the methylcitrate cycle and other possible isomers. ChEBI IDs are provided where available.
Table 3: Chemical Compound Names
| Compound Name |
|---|
| This compound |
| 2-methylisocitric acid |
| Propionyl-CoA |
| Pyruvate |
| Succinate |
| Oxaloacetate |
| (2S,3S)-2-methylcitrate |
| 2-methyl-cis-aconitate |
| 2-methylisocitrate |
| Acetyl-CoA |
| Citrate |
| Isocitrate |
| Malate |
| Fumarate |
| α-Ketoglutarate |
| (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylic acid |
| (2S,3S)-2-hydroxybutane-1,2,3-tricarboxylic acid |
| (2R,3S)-3-hydroxybutane-1,2,3-tricarboxylic acid |
Structure
3D Structure
Properties
Molecular Formula |
C7H7O7-3 |
|---|---|
Molecular Weight |
203.13 g/mol |
IUPAC Name |
3-hydroxybutane-1,2,3-tricarboxylate |
InChI |
InChI=1S/C7H10O7/c1-7(14,6(12)13)3(5(10)11)2-4(8)9/h3,14H,2H2,1H3,(H,8,9)(H,10,11)(H,12,13)/p-3 |
InChI Key |
HHKPKXCSHMJWCF-UHFFFAOYSA-K |
SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Canonical SMILES |
CC(C(CC(=O)[O-])C(=O)[O-])(C(=O)[O-])O |
Origin of Product |
United States |
Enzymology of 3 Hydroxybutane 1,2,3 Tricarboxylate Metabolism
2-Methylisocitrate Dehydratase (EC 4.2.1.99)
Role in Reversible Reactions and Equilibrium
The metabolism of 3-hydroxybutane-1,2,3-tricarboxylate is intrinsically linked to reversible enzymatic reactions, a cornerstone of metabolic pathway regulation and flexibility. The key enzyme in this context is 2-methylisocitrate dehydratase (EC 4.2.1.99), which catalyzes the reversible hydration/dehydration of its substrates. wikipedia.org This enzyme, also systematically named (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate hydro-lyase, facilitates the interconversion between (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate and (Z)-but-2-ene-1,2,3-tricarboxylate, more commonly known as 2-methyl-cis-aconitate. wikipedia.org
The reversibility of this reaction is crucial for the progression of the methylcitrate cycle, a pathway active in various microorganisms for the metabolism of propionyl-CoA. The direction of the reaction is governed by the relative concentrations of the substrate and product, allowing the cell to respond to changing metabolic demands.
The equilibrium of this reversible reaction lies at the heart of its physiological function. The Gibbs free energy change (ΔG) for the hydration of cis-2-methylaconitate to methylisocitrate has been reported as 0.62 ± 0.69 kcal/mol, indicating that the reaction is close to equilibrium under standard conditions. modelseed.org This near-equilibrium state allows for a rapid flux in either the forward or reverse direction with only minor changes in the concentrations of metabolites, a characteristic feature of enzymes that participate in central metabolic cycles.
Enzymatic Reaction Catalyzed by 2-Methylisocitrate Dehydratase
| Reactant(s) | Enzyme | Product(s) | Reaction Type |
| (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate | 2-Methylisocitrate dehydratase | 2-Methyl-cis-aconitate + H₂O | Dehydration |
| 2-Methyl-cis-aconitate + H₂O | 2-Methylisocitrate dehydratase | (2S,3R)-3-hydroxybutane-1,2,3-tricarboxylate | Hydration |
This table illustrates the reversible reaction catalyzed by 2-methylisocitrate dehydratase, a key step in the metabolism of this compound.
Enzyme Variants and Comparative Enzymology (e.g., Aconitate Hydratase A and B involvement)
The enzymatic landscape of this compound metabolism is further enriched by the presence of enzyme variants, notably the aconitase hydratases. In organisms such as Escherichia coli, two primary aconitase isoforms, Aconitase A (AcnA) and Aconitase B (AcnB), have been identified. While both are known for their canonical role in the tricarboxylic acid (TCA) cycle, catalyzing the isomerization of citrate to isocitrate, AcnB also plays a significant role in the methylcitrate cycle. uniprot.org
Aconitase B has been shown to catalyze the hydration of 2-methyl-cis-aconitate to yield (2R,3S)-2-methylisocitrate, a subsequent step in the pathway following the formation of 2-methyl-cis-aconitate from this compound. uniprot.org This dual functionality underscores the metabolic versatility of AcnB.
A comparative analysis of these enzyme variants reveals distinct physiological roles and regulatory mechanisms. AcnB is considered the primary "housekeeping" aconitase under normal physiological conditions. In contrast, the expression of AcnA is induced under conditions of oxidative stress. This differential regulation suggests that AcnA may serve to maintain the flux through the TCA cycle when AcnB is inactivated by oxidative damage.
The kinetic properties of E. coli Aconitase B have been characterized for several substrates, highlighting its efficiency in both the TCA and methylcitrate cycles.
Kinetic Parameters of E. coli Aconitase B (AcnB)
| Substrate | K_M (mM) | V_max (μmol/min/mg) |
| Citrate | 1.1 | 23.8 |
| cis-Aconitate | 0.016 | 39.1 |
| Isocitrate (low concentration) | 0.051 | 5.92 |
| Isocitrate (high concentration) | 19.7 | 57.8 |
| (2R,3S)-2-Methylisocitrate | 0.21 | Not specified |
This table summarizes the Michaelis-Menten constant (K_M) and maximum reaction velocity (V_max) of E. coli Aconitase B for its various substrates. Data sourced from UniProtKB P36683. uniprot.org
The crystal structure of mitochondrial aconitase in complex with α-methylisocitrate has provided insights into the steric and conformational features that govern substrate specificity. nih.gov These studies have shown that while α-methylisocitrate can be accommodated in the active site, the alternative hydration product, α-methylcitrate, is sterically hindered. nih.gov This structural constraint ensures the correct stereochemistry of the products formed.
Furthermore, another enzyme, 2-methylcitrate dehydratase (PrpD), is specific for the dehydration of (2S,3S)-2-methylcitrate to 2-methyl-cis-aconitate and exhibits no activity towards (2R,3S)-methylcitrate. expasy.org This highlights the stereospecificity of the enzymes involved in this metabolic pathway. The interplay between these different enzymes—2-methylisocitrate dehydratase, Aconitase A, and Aconitase B—allows for the efficient and regulated processing of this compound and related metabolites.
Biological Roles and Physiological Significance of 3 Hydroxybutane 1,2,3 Tricarboxylate
Microbial Physiology and Adaptations
The methylcitrate cycle plays a vital role in the physiology and adaptation of a wide range of microorganisms, enabling them to utilize alternative carbon sources and cope with metabolic stress.
In many prokaryotes, the methylcitrate cycle is essential for growth on propionate (B1217596) and for detoxifying propionyl-CoA produced during the degradation of odd-chain fatty acids. wikipedia.orgcam.ac.uk
Escherichia coli : In E. coli, the enzymes of the methylcitrate cycle are induced during growth on propionate. researchgate.net The cycle allows for the conversion of propionyl-CoA to pyruvate (B1213749) and succinate (B1194679), which can then enter central metabolism. wikipedia.orgcam.ac.uk This pathway is critical for avoiding the toxic accumulation of propionyl-CoA. wikipedia.org The 2-methylcitrate synthase in E. coli also exhibits a minor citrate synthase activity. researchgate.net
Staphylococcus aureus : In S. aureus, the tricarboxylic acid (TCA) cycle activity is linked to the expression of virulence factors. researchgate.net While the direct role of the methylcitrate cycle in S. aureus virulence is an area of ongoing research, its connection to central metabolism suggests a potential influence. The TCA cycle provides precursors for biosynthesis, and its activity is regulated by the availability of amino acids. nih.gov
Mycobacterium tuberculosis : For Mycobacterium tuberculosis, the causative agent of tuberculosis, the methylcitrate cycle is crucial for its metabolism, intracellular growth, and virulence. cam.ac.uk During infection, M. tuberculosis relies on host-derived lipids, including odd-chain fatty acids and cholesterol, which generate propionyl-CoA. frontiersin.orgnih.gov The methylcitrate cycle allows the bacterium to utilize these carbon sources and detoxify the resulting propionyl-CoA. cam.ac.uknih.gov
Bradyrhizobium diazoefficiens : As a nitrogen-fixing bacterium, Bradyrhizobium diazoefficiens requires efficient carbon metabolism to support its energy-intensive processes. The methylcitrate cycle likely plays a role in its ability to utilize a variety of carbon sources from the plant host.
Table 1: Key Enzymes of the Methylcitrate Cycle in Prokaryotes
| Enzyme | Gene (E. coli) | Reaction |
|---|---|---|
| Methylcitrate Synthase | PrpC | Condenses propionyl-CoA and oxaloacetate to form 2-methylcitrate. cam.ac.uk |
| Methylcitrate Dehydratase | PrpD / AcnD | Dehydrates 2-methylcitrate to 2-methylaconitate. cam.ac.uk |
| Methylaconitate Isomerase | PrpF | Isomerizes 2-methylaconitate. cam.ac.uk |
| Aconitase | AcnB | Hydrates 2-methylaconitate to 2-methylisocitrate. cam.ac.uk |
| Methylisocitrate Lyase | PrpB | Cleaves 2-methylisocitrate into pyruvate and succinate. cam.ac.uk |
The methylcitrate cycle is also present and functionally important in various eukaryotic microorganisms, particularly yeasts.
Saccharomyces cerevisiae : In the baker's yeast Saccharomyces cerevisiae, the methylcitrate cycle is involved in propionate metabolism. ebi.ac.uk This pathway allows the yeast to utilize propionate as a carbon source and mitigate the toxic effects of propionyl-CoA accumulation. researchgate.net The TCA cycle is a central metabolic pathway in S. cerevisiae, providing precursors for biosynthesis and energy generation. nih.gov
Yarrowia lipolytica : This oleaginous yeast is known for its ability to utilize a wide range of hydrophobic substrates, including fatty acids. nih.govresearchgate.net The methylcitrate cycle is essential for the metabolism of odd-chain fatty acids, which are broken down to propionyl-CoA. nih.gov Y. lipolytica possesses a robust metabolic network that allows for the efficient conversion of various carbon sources into valuable products. ebi.ac.uk
The primary function of the methylcitrate cycle, and therefore 3-hydroxybutane-1,2,3-tricarboxylate, is the catabolism of propionate and the detoxification of propionyl-CoA. wikipedia.orgcam.ac.uk Propionyl-CoA is generated from the β-oxidation of odd-chain fatty acids and the degradation of certain amino acids. cam.ac.uk
The cycle begins with the condensation of propionyl-CoA and oxaloacetate to form (2S,3S)-2-methylcitrate, a stereoisomer of this compound. mdpi.com Through a series of enzymatic reactions, 2-methylcitrate is converted to pyruvate and succinate. cam.ac.uk These products can then be readily assimilated into central metabolic pathways. Pyruvate can be used for gluconeogenesis or enter the TCA cycle, while succinate is a direct intermediate of the TCA cycle. wikipedia.orgnih.gov
Mammalian and Plant Metabolic Contexts of this compound
While the methylcitrate cycle is well-established in microorganisms, the presence and significance of this compound in mammals and plants are less defined.
In mammalian cells, the primary route for propionyl-CoA metabolism is the methylmalonyl-CoA pathway. cam.ac.uk However, this compound has been identified as a human metabolite. ebi.ac.uk Its presence may indicate a secondary or alternative pathway for propionyl-CoA metabolism, or it could be a byproduct of other metabolic processes.
In plants, the metabolism of 3-hydroxybutyrate is not fully understood, though the enzymes for its synthesis are present. researchgate.net There is currently no definitive evidence for a functional methylcitrate cycle in plants.
Evolutionary and Comparative Biochemistry of Methylcitrate Cycle Components
The enzymes of the methylcitrate cycle share structural and functional similarities with enzymes of the TCA and glyoxylate (B1226380) cycles, suggesting a common evolutionary origin. nih.gov For instance, 2-methylcitrate synthase and citrate synthase, as well as 2-methylisocitrate lyase and isocitrate lyase, are believed to have evolved from common ancestral proteins. nih.gov
The sequences of fungal 2-methylcitrate synthases are more homologous to fungal and bacterial citrate synthases than to bacterial 2-methylcitrate synthases. This suggests that the methylcitrate cycle may have evolved independently in different lineages or that there has been horizontal gene transfer of the cycle's components. The relaxed substrate specificity of some methylcitrate cycle enzymes, such as the ability of 2-methylcitrate synthase to complement a citrate synthase deletion in E. coli, further highlights the evolutionary relationship between these pathways. cam.ac.uk
Genetic and Molecular Regulation of 3 Hydroxybutane 1,2,3 Tricarboxylate Metabolism
Gene Regulation of Enzymes in the Methylcitrate Cycle (e.g., mmgDE, yqiQ(mmgF), citB from Bacillus subtilis)
In Bacillus subtilis, the genes encoding enzymes for the methylcitrate cycle are tightly regulated to respond to the availability of specific substrates. The mmg (mother cell metabolic gene) operon includes key genes for this pathway. acs.org
The enzymes encoded by the mmgDE and yqiQ(mmgF) genes are central to the methylcitrate cycle in B. subtilis strain 168. acs.org MmgD functions as a bifunctional 2-methylcitrate synthase, catalyzing the condensation of propionyl-CoA and oxaloacetate, and also exhibits citrate synthase activity. acs.org MmgE acts as a 2-methylcitrate dehydratase. acs.org The product of yqiQ (also referred to as mmgF) is a 2-methylisocitrate lyase, which cleaves 2-methylisocitrate into pyruvate (B1213749) and succinate (B1194679). acs.org
The aconitase enzyme, encoded by the citB gene, also plays a crucial role by converting 2-methylcitrate to 3-hydroxybutane-1,2,3-tricarboxylate (2-methylisocitrate). acs.org The expression of citB is complex and integrates signals from carbon and nitrogen metabolism. Its synthesis is repressed by rapidly metabolizable carbon sources and glutamine. nih.gov This regulation involves several key proteins:
CcpC : A citrate-inhibited repressor that is the primary regulator of citB in minimal medium. nih.gov It binds to the citB promoter region, and this repression is relieved by citrate. nih.govnih.gov
CodY : A global regulator that senses the availability of branched-chain amino acids and GTP.
AbrB : A transition state regulator that also influences citB expression during the stationary phase. nih.gov
TnrA : A nitrogen-related transcription factor that activates citB transcription when glutamine is absent. nih.gov
Furthermore, citB expression is subject to anaerobic repression, a mechanism that is independent of the known anaerobic regulators ResDE and Fnr. nih.gov This multi-layered regulation ensures that aconitase is produced only when required for citrate or methylcitrate metabolism, reflecting the cell's metabolic state. nih.gov
| Gene | Encoded Enzyme | Function in Methylcitrate Cycle | Key Regulator(s) in B. subtilis |
| mmgD | 2-Methylcitrate Synthase | Condenses propionyl-CoA and oxaloacetate | Part of the mmg operon |
| mmgE | 2-Methylcitrate Dehydratase | Dehydrates 2-methylcitrate | Part of the mmg operon |
| yqiQ (mmgF) | 2-Methylisocitrate Lyase | Cleaves 2-methylisocitrate to pyruvate and succinate | Part of the mmg operon |
| citB | Aconitase | Isomerizes 2-methylcitrate to 2-methylisocitrate | CcpC, TnrA, AbrB, CodY nih.govnih.gov |
Transcriptional and Post-Transcriptional Control Mechanisms (e.g., RNA-binding regulatory proteins for aconitate hydratase)
Aconitate hydratase (aconitase), the enzyme that catalyzes the conversion of 2-methylcitrate, is a fascinating example of a "moonlighting" protein, exhibiting both enzymatic and regulatory functions. This dual role is controlled by sophisticated post-transcriptional mechanisms involving an iron-sulfur ([4Fe-4S]) cluster in its active site. ebi.ac.ukwikipedia.org
When cellular iron levels are sufficient, the enzyme contains a complete [4Fe-4S] cluster and is catalytically active, performing its function in the methylcitrate and tricarboxylic acid (TCA) cycles. wikipedia.org However, under iron-depleted conditions or in the presence of oxidative stress, the cluster can be disrupted, converting to a [3Fe-4S] form. ebi.ac.uknih.gov This conversion inactivates the enzyme's catalytic function and unmasks a high-affinity RNA-binding site. nih.govnih.gov
In this apo-enzyme form, aconitase functions as an Iron Regulatory Protein (IRP). ebi.ac.uk As an IRP, it binds to specific stem-loop structures known as Iron Responsive Elements (IREs) located in the untranslated regions (UTRs) of messenger RNAs (mRNAs) that encode proteins involved in iron metabolism. nih.govnih.gov For instance, in vertebrates, IRP1 (cytosolic aconitase) binds to the 5' UTR of ferritin mRNA to block its translation and to the 3' UTR of transferrin receptor mRNA to stabilize it, thereby coordinating cellular iron homeostasis. nih.gov
In bacteria such as Escherichia coli, the aconitase proteins AcnA and AcnB have also been shown to possess this dual functionality. nih.gov The apo-aconitases exhibit a significantly higher affinity for binding to the 3' UTRs of their own mRNAs (acnA and acnB). nih.gov This binding is believed to stabilize the mRNA transcripts, leading to enhanced synthesis of the aconitase proteins. This creates a post-transcriptional positive autoregulatory system, where the inactive form of the enzyme upregulates its own production, likely as a rapid response to oxidative stress. nih.gov This switch between catalytic and RNA-binding activity, governed by the state of the iron-sulfur cluster, represents a direct link between metabolic status and the post-transcriptional regulation of gene expression. nih.gov
| Regulatory Protein | Condition for Activity | Mechanism of Action | Target | Outcome |
| Holo-Aconitase | Iron-replete | Catalytic activity via [4Fe-4S] cluster | 2-Methylcitrate / Citrate | Isomerization to 2-methylisocitrate / isocitrate ebi.ac.ukwikipedia.org |
| Apo-Aconitase (IRP) | Iron-depleted / Oxidative Stress | RNA binding via [3Fe-4S] form | Iron Responsive Elements (IREs) in mRNA | Post-transcriptional regulation of iron metabolism proteins nih.govnih.gov |
| Apo-AcnA/AcnB (E. coli) | Iron-depleted / Oxidative Stress | Binds to 3' UTR of own mRNA | acnA and acnB mRNA | Stabilization of mRNA, positive autoregulation nih.gov |
Genetic Engineering Strategies for Manipulating this compound Pathways
Metabolic engineering provides a powerful toolkit for manipulating pathways like the methylcitrate cycle to enhance the production of valuable compounds or to expand the metabolic capabilities of microorganisms. genscript.com These strategies involve the targeted modification of an organism's genetic and regulatory processes to redirect metabolic flux towards a desired product. mdpi.com
One key strategy is the engineering of synthetic pathways and the modification of existing ones . This can involve:
Overexpression of Key Enzymes : Increasing the expression of genes encoding rate-limiting enzymes in the pathway, such as 2-methylcitrate synthase (prpC or mmgD), can help pull more substrate into the cycle. nih.gov
Elimination of Competing Pathways : Deleting or attenuating genes responsible for byproduct formation can increase the pool of precursors available for the target pathway. nih.gov For example, knocking out pathways that consume propionyl-CoA can increase its availability for the methylcitrate cycle.
Heterologous Gene Expression : Introducing genes from other organisms can create novel pathways or enhance existing ones. genscript.com
A practical application of these principles is seen in the production of bioplastics like polyhydroxyalkanoates (PHAs). The incorporation of 3-hydroxyvalerate (3HV), derived from propionyl-CoA, into the polymer backbone improves its material properties. Understanding the methylcitrate cycle, which consumes propionyl-CoA, is crucial. A study on Burkholderia sacchari revealed that a mutant defective in the prpC gene (encoding 2-methylcitrate synthase) was unable to efficiently catabolize propionate (B1217596). nih.gov This led to a higher intracellular concentration of propionyl-CoA, which was then channeled into PHA synthesis, resulting in a copolyester with a significantly higher 3HV content. nih.gov This demonstrates how targeted gene knockout in a competing pathway can be a successful strategy for redirecting metabolic flux.
Further strategies include transporter engineering to improve the uptake of substrates like propionate or the secretion of products, and cofactor engineering to ensure an adequate supply of necessary cofactors like CoA. nih.gov By combining these rational, systems-level approaches, microbial cell factories can be optimized for the efficient production of compounds derived from or related to the metabolism of this compound. nih.gov
| Strategy | Approach | Example Application | Desired Outcome |
| Pathway-Focused Engineering | Knockout of prpC (2-methylcitrate synthase) gene in B. sacchari | Production of PHAs | Block propionyl-CoA consumption by the methylcitrate cycle, increasing its availability for 3HV synthesis nih.gov |
| Precursor Enrichment | Overexpression of key pathway enzymes | Production of amino acids or other biochemicals | Increase metabolic flux towards the desired product by removing bottlenecks nih.gov |
| Byproduct Elimination | Deletion of genes for competing metabolic pathways | General bioproduction | Prevent loss of carbon to unwanted side products, increasing yield of the target molecule nih.gov |
| Regulatory Engineering | Modification of promoters or regulatory proteins | Fine-tuning metabolic pathways | Optimize enzyme expression levels to balance metabolic load and maximize productivity mdpi.comscispace.com |
Advanced Methodologies for Studying 3 Hydroxybutane 1,2,3 Tricarboxylate
Analytical Techniques for Detection and Quantification
Accurate detection and quantification of 3-hydroxybutane-1,2,3-tricarboxylate are challenging due to its polar nature and similarity to other organic acids within the cellular matrix. A suite of sophisticated techniques has been adapted to overcome these challenges.
Mass Spectrometry-Based Approaches (e.g., VUV SPI-MS)
Mass spectrometry (MS) is a cornerstone for the analysis of metabolites like this compound due to its high sensitivity and selectivity. Typically coupled with a chromatographic separation step (LC-MS or GC-MS), it allows for the precise identification and quantification of tricarboxylic acids. Electrospray ionization (ESI) is a common technique used in LC-MS for analyzing polar organic acids.
A specialized and advanced MS technique is Vacuum Ultraviolet Single-Photon Ionization Mass Spectrometry (VUV SPI-MS). This method utilizes tunable VUV light to softly ionize neutral molecules, resulting in clean, fragment-free mass spectra. This "soft" ionization is particularly advantageous for the comprehensive analysis of organic compounds, as it minimizes the structural degradation that can occur with other ionization methods. While not yet widely cited specifically for this compound, VUV SPI-MS presents a promising approach for the quantitative analysis of small biomolecules and natural products, offering the potential for detailed structural analysis without extensive sample pretreatment.
Chromatographic Separations (e.g., LC, GC)
Chromatographic techniques are essential for separating this compound from a complex mixture of metabolites before detection.
Liquid Chromatography (LC): LC, particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a powerful tool for analyzing tricarboxylic acid cycle intermediates. The primary challenge is retaining small, polar organic acids on traditional reversed-phase columns. To address this, methods such as mixed-mode chromatography have been developed. These methods can achieve separation of multiple analytes in a short time using simple, MS-compatible mobile phases, avoiding the need for sample derivatization or ion-pairing reagents.
Gas Chromatography (GC): Gas chromatography, typically coupled with mass spectrometry (GC-MS), is another robust technique for metabolomic analysis. A key requirement for GC analysis is the chemical derivatization of non-volatile compounds like this compound to make them volatile. This extra step adds complexity to sample preparation but results in excellent separation and sensitive detection. GC-MS is instrumental in simultaneously measuring the concentrations of various intermediates in energy metabolism, providing valuable data on the relationships between different metabolic pathways.
Enzymatic Assays and Spectrophotometric Methods
Spectrophotometric methods offer a more accessible approach for quantifying organic acids. These techniques often rely on the detection of the carboxyl group's absorption of ultraviolet (UV) light, typically in the 200 to 210 nm range. While simpler than MS-based methods, UV detection can suffer from interference from other compounds in the sample matrix that absorb light in the same wavelength region.
Enzymatic assays provide a highly specific alternative. These assays use enzymes that specifically recognize and react with the target molecule. For this compound, the enzyme 2-methylisocitrate dehydratase specifically catalyzes its dehydration. While a direct assay for this specific compound is not commonly cited, the principle is well-established for similar molecules. Such an assay would typically measure the change in concentration of a substrate or product (like NADH) via spectrophotometry, offering high specificity and sensitivity.
Interactive Data Table: Comparison of Analytical Techniques
| Technique | Principle | Advantages | Limitations |
|---|---|---|---|
| LC-MS/MS | Separates compounds based on polarity and detects by mass-to-charge ratio. | High sensitivity and selectivity; no derivatization needed with modern columns. | Matrix effects can suppress ionization; isobaric compounds require good separation. |
| GC-MS | Separates volatile compounds and detects by mass-to-charge ratio. | Excellent separation efficiency; extensive compound libraries for identification. | Requires chemical derivatization for non-volatile compounds like organic acids. |
| VUV SPI-MS | Soft ionization using VUV light for fragment-free mass spectra. | Provides clean spectra; good for structural analysis and complex mixtures. | Less common technique; primarily for gas-phase or desorbed samples. |
| Spectrophotometry (UV) | Measures the absorption of UV light by carboxyl groups. | Simple, cost-effective, and rapid. | Low selectivity; prone to interference from other UV-absorbing compounds. |
| Enzymatic Assays | Uses specific enzymes to catalyze a reaction involving the target analyte. | Extremely high specificity and sensitivity. | An enzyme specific to the target must be available; can be sensitive to sample conditions. |
Isotopic Labeling Studies for Metabolic Flux Analysis of this compound
Metabolic Flux Analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. nih.gov When combined with stable isotope labeling, it becomes ¹³C-MFA, a gold standard for mapping carbon flow through metabolic networks. creative-proteomics.comnih.gov
In the context of the methylcitric acid cycle, ¹³C-MFA is used to trace the path of carbon atoms from a labeled substrate, such as ¹³C-propionate or ¹³C-glucose, through the pathway to products like this compound. creative-proteomics.com The process involves several key steps:
Tracer Experiment: Cells or organisms are cultured with a substrate containing stable isotopes (e.g., ¹³C). creative-proteomics.com
Isotopic Labeling Measurement: After a period of growth, metabolites are extracted, and the distribution of the ¹³C label within key intermediates, including this compound, is measured using MS or NMR. nih.gov
Flux Estimation: A computational model of the metabolic network is used to simulate the labeling patterns. By comparing the measured labeling patterns to the simulated ones, the intracellular fluxes that best explain the experimental data can be calculated. nih.govnih.gov
This methodology allows researchers to determine the relative contributions of different pathways to the production and consumption of this compound and to understand how metabolic fluxes are redistributed under different genetic or environmental conditions. nih.gov
In Vitro and In Vivo Experimental Models for Metabolic Research
Studying the metabolism of this compound requires appropriate experimental models that can replicate the biological context of the methylcitric acid cycle.
In Vitro Models: These models provide a controlled environment to study specific biochemical reactions or cellular processes. nih.gov For this compound research, in vitro models include:
Isolated Enzymes: Characterizing the kinetics and regulation of purified enzymes from the methylcitric acid cycle, such as 2-methylcitrate synthase and 2-methylisocitrate dehydratase. acs.org
Cell Cultures: Using microorganisms known to possess the methylcitric acid cycle, such as the yeast Yarrowia lipolitica or bacteria like Bacillus subtilis and Mycobacterium tuberculosis. acs.orgnih.govnih.gov These cell-based systems allow for genetic manipulation (e.g., gene knockouts) and controlled feeding studies to investigate the pathway's function. acs.orgnih.gov
In Vivo Models: These models involve studying the metabolism within a whole, living organism, providing insights into systemic effects and interactions between different tissues and organs.
Microorganism Studies: Culturing and analyzing bacteria or fungi under various conditions to understand the physiological role of the methylcitric acid cycle in growth, development, and pathogenesis. nih.govwikipedia.org For example, studies in Bacillus thuringiensis have shown that the cycle is highly active in the stationary phase of growth. nih.gov In Yarrowia lipolytica, propionate (B1217596) metabolism is leveraged for the production of valuable odd-chain fatty acids. nih.gov
Animal Models: While the methylcitric acid cycle is not a primary pathway in mammals, animal models are relevant for studying metabolic disorders like propionic acidemia, where propionyl-CoA accumulates and is shunted into this pathway, leading to the production of methylcitrate cycle intermediates.
These models, from isolated enzymes to whole organisms, provide a multi-layered approach to understanding the complex role of this compound in cellular metabolism.
Future Directions and Emerging Research Areas
Unraveling Novel Methylcitrate Cycle Variants and Their Relationship to 3-Hydroxybutane-1,2,3-tricarboxylate
The canonical methylcitrate cycle, responsible for the metabolism of propionyl-CoA, is not as conserved as once thought. wikipedia.org Emerging research continues to uncover variations of this pathway in different bacteria and fungi, highlighting a fascinating area of metabolic diversity. nih.govnih.gov
One area of active investigation is the identification and characterization of novel enzymes that participate in alternative methylcitrate pathways. For instance, research in Bacillus subtilis has characterized a pathway where the mmgDE and yqiQ(mmgF) genes encode for three of the five steps of the cycle. acs.orgutmb.edu A notable finding is that the enzyme MmgD is bifunctional, acting as both a citrate synthase and a 2-methylcitrate synthase, with a higher activity for the latter. acs.orgutmb.edu Furthermore, the MmgE enzyme displays a lack of stereospecificity, capable of dehydrating multiple diastereomers of 2-methylcitrate. acs.orgutmb.edu In some bacteria, the function of the typical 2-methylcitrate dehydratase (PrpD) is replaced by the combined action of two other enzymes, AcnD and PrpF. researchgate.net
Computational approaches, such as elementary flux mode analysis, are proving instrumental in theoretically identifying and exploring these novel pathways. nih.gov This type of analysis has revealed shorter, alternative versions of the methylcitrate cycle, which may not rely on Tricarboxylic Acid (TCA) cycle enzymes for the regeneration of oxaloacetate. nih.gov Future research will likely focus on the in-vivo validation of these computationally predicted pathways and the biochemical characterization of their constituent enzymes. Understanding these variants is crucial as they may offer unique advantages to organisms in specific environmental niches and could present new targets for antimicrobial drug development. nih.govnih.govmdpi.com
Engineering Microorganisms for Directed Metabolite Production and Biocatalysis Involving this compound
The unique chemical structure of this compound and its derivatives makes them attractive targets for metabolic engineering and biocatalysis. While direct microbial production of this compound is still an emerging field, principles from the successful engineering of pathways for related compounds, such as 3-hydroxybutyrate, offer a clear roadmap. nih.govscispace.com
Future efforts will likely focus on heterologously expressing and optimizing methylcitrate cycle enzymes in robust industrial hosts like Escherichia coli. nih.govscispace.commdpi.com Key strategies will involve:
Enzyme Selection and Engineering: Profiling and engineering of methylcitrate synthases from various organisms to enhance substrate specificity and catalytic efficiency. The relaxed substrate specificity of some 2-methylcitrate cycle enzymes could be exploited for novel functionalities. cam.ac.uknih.govexpasy.org
Flux Optimization: Redirecting carbon flux towards propionyl-CoA and subsequently to this compound by knocking out competing pathways.
Cofactor Engineering: Ensuring a balanced supply of necessary cofactors for the engineered pathway.
Product Secretion and Recovery: Developing efficient transport systems to export the product from the cell, thereby simplifying downstream processing.
The table below outlines potential enzymatic steps and corresponding genes from different organisms that could be utilized in engineering a synthetic pathway for this compound production.
| Enzymatic Step | Gene(s) | Source Organism | Function |
| 2-Methylcitrate Synthase | prpC | Pseudomonas aeruginosa | Condensation of propionyl-CoA and oxaloacetate |
| 2-Methylcitrate Dehydratase | prpD | Pseudomonas aeruginosa | Dehydration of 2-methylcitrate |
| 2-Methylisocitrate Lyase | prpB | Pseudomonas aeruginosa | Cleavage of 2-methylisocitrate |
| Bifunctional Synthase | mmgD | Bacillus subtilis | Citrate and 2-methylcitrate synthesis |
Biocatalysis represents another promising avenue, where purified enzymes of the methylcitrate cycle or whole-cell systems could be used for the stereospecific synthesis of chiral molecules. The promiscuous nature of some of these enzymes may be harnessed to produce novel, non-natural compounds. cam.ac.uk
Expanding the Understanding of Regulatory Networks Governing this compound Metabolism
The expression and activity of the enzymes involved in this compound metabolism are tightly controlled by complex regulatory networks. Elucidating these networks is crucial for both understanding the physiological role of the methylcitrate cycle and for its successful manipulation in metabolic engineering. In pathogenic bacteria like Pseudomonas aeruginosa, these regulatory networks are also linked to virulence. cam.ac.uk
Transcriptional regulation of the operons encoding methylcitrate cycle enzymes is a key area of research. In P. aeruginosa, a large number of transcriptional regulators and two-component systems are known to modulate gene expression in response to environmental cues. nih.govnih.govmdpi.comelifesciences.org Future studies will aim to identify the specific transcription factors that bind to the promoter regions of the prp genes and the signals that modulate their activity. For instance, the role of quorum sensing in regulating the methylcitrate cycle is an area of active investigation. nih.gov
Post-transcriptional and post-translational regulation also play significant roles. Small RNAs (sRNAs) have emerged as important regulators of metabolic pathways in bacteria. biorxiv.org Research is needed to determine if sRNAs are involved in controlling the expression of methylcitrate cycle enzymes. Furthermore, allosteric regulation of key enzymes like 2-methylcitrate synthase by metabolic intermediates provides a rapid mechanism for adjusting metabolic flux. Identifying these allosteric effectors is a key research objective.
The table below summarizes some of the known and potential regulatory mechanisms controlling the methylcitrate cycle.
| Regulatory Mechanism | Regulator | Organism(s) | Effect on Methylcitrate Cycle |
| Transcriptional Regulation | Various Transcription Factors | Pseudomonas aeruginosa | Activation or repression of prp gene expression |
| Post-transcriptional Regulation | Small RNAs (sRNAs) | Pseudomonas aeruginosa | Potential modulation of mRNA stability or translation |
| Allosteric Regulation | Metabolic Intermediates | Various Bacteria and Fungi | Feedback inhibition or feedforward activation of enzymes |
Methodological Advancements in Characterizing Metabolic Intermediates and Fluxes for this compound
A deeper understanding of this compound metabolism relies on the continuous development of advanced analytical techniques to accurately quantify metabolic intermediates and measure metabolic fluxes in vivo.
Metabolic Flux Analysis (MFA) using stable isotope tracers, such as 13C-labeled propionate (B1217596), is a powerful tool for dissecting the flow of carbon through the methylcitrate cycle and connected pathways. nih.govresearchgate.netnih.govmendeley.comcreative-proteomics.com Future advancements in this area will focus on developing more sophisticated metabolic models that can account for tracer recycling and compartmentalization within the cell. nih.gov These models will provide more accurate and dynamic pictures of metabolic fluxes under different physiological conditions.
The development of high-throughput and sensitive analytical methods for the quantification of organic acids, including this compound, is another critical research area. mdpi.comnih.govnih.govresearchgate.netbohrium.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and High-Performance Liquid Chromatography (HPLC) are continuously being refined to improve separation, detection limits, and accuracy. mdpi.comnih.gov These methods are essential for metabolomic studies aimed at identifying changes in the intracellular concentrations of methylcitrate cycle intermediates in response to genetic or environmental perturbations. nih.gov
Future research will also likely see the integration of multiple 'omics' datasets (genomics, transcriptomics, proteomics, and metabolomics) to build comprehensive systems-level models of this compound metabolism. These integrated models will be invaluable for predicting the effects of genetic modifications and for designing optimized microbial cell factories.
Q & A
Q. What experimental methods are recommended for determining the stereochemical configuration of 3-hydroxybutane-1,2,3-tricarboxylate?
The stereochemistry of this compound (specifically the (2S,3R) isomer) can be resolved using X-ray crystallography with refinement tools like SHELXL . For solution-state analysis, nuclear Overhauser effect (NOE) NMR experiments or chiral chromatography coupled with mass spectrometry are effective. These methods help distinguish between stereoisomers, as the enzyme methylisocitrate lyase (EC 4.1.3.30) specifically acts on the (2S,3R) configuration .
Q. How can researchers synthesize and purify this compound for in vitro studies?
Synthesis typically involves enzymatic catalysis using methylisocitrate lyase or chemical routes like aldol condensation. Purification requires ion-exchange chromatography (e.g., Dowex resin) to separate tricarboxylates, followed by recrystallization. Purity should be verified via HPLC with UV detection at 210 nm (carboxylate absorption) and comparison to known standards .
Q. What safety protocols are essential when handling this compound in the laboratory?
While specific toxicity data may be limited, standard precautions for organic acids apply: use gloves, eye protection, and fume hoods. Neutralize spills with sodium bicarbonate. Refer to safety data sheets (SDS) for related compounds (e.g., citric acid derivatives) and ensure waste disposal complies with local regulations .
Advanced Research Questions
Q. How do researchers resolve discrepancies in enzyme-substrate specificity data for this compound-degrading enzymes?
Contradictions in substrate specificity (e.g., enzymes acting on this compound but not isocitrate) can arise from stereochemical mismatches or assay conditions. Validate enzyme activity using (2S,3R)-configured substrates and control for cofactors (e.g., Mg²⁺). Employ kinetic assays (e.g., coupled NADH oxidation) and structural docking simulations to confirm active-site interactions .
Q. What strategies are effective for tracing metabolic flux of this compound in propanoate pathways?
Isotopic labeling (¹³C or ²H) combined with GC-MS or LC-MS is ideal. For example, track labeled carbons through succinate and pyruvate in Yarrowia lipolytica cultures. Integrate flux balance analysis (FBA) with omics data to map contributions to glycolysis, amino acid degradation, or C5-branched acid metabolism .
Q. How can researchers optimize crystallization conditions for this compound-bound enzyme complexes?
Use sparse-matrix screening (e.g., PEG/Ion screens) at pH 6.5–7.5, mimicking physiological conditions. Co-crystallize with non-hydrolyzable substrate analogs (e.g., 3-hydroxypentane-1,2,3-tricarboxylate) to stabilize the enzyme-substrate complex. Refinement via SHELXL and validation with omit maps ensure accurate electron density interpretation .
Q. What computational tools are suitable for modeling the reaction mechanism of this compound dehydratase?
Density functional theory (DFT) can model the dehydration steps, while molecular dynamics (MD) simulations assess conformational changes in the enzyme (e.g., Staphylococcus aureus aconitate hydratase). Pair these with QM/MM hybrid methods to evaluate proton transfer and transition states. Validate against experimental kinetic isotope effects (KIEs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
